molecular formula C5H10O2 B1626659 Isovaleric acid-1-13C CAS No. 87994-84-1

Isovaleric acid-1-13C

Cat. No. B1626659
CAS RN: 87994-84-1
M. Wt: 103.12 g/mol
InChI Key: GWYFCOCPABKNJV-HOSYLAQJSA-N
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Description

Isovaleric acid-1-13C (IVA-1-13C) is a laboratory-produced isotopologue of isovaleric acid (IVA) with a 13C isotope in its carbon nucleus. IVA-1-13C is a useful tool for scientists to study the metabolic processes of isovaleric acid in the human body. This article will discuss the synthesis method of IVA-1-13C, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

NMR-Based Protein Structure Analysis

One significant application of isovaleric acid-1-13C is in NMR-based screening of proteins. It has been used to enhance the sensitivity of NMR-based screening by nearly 3-fold, allowing for the selective labeling of methyl groups in valine, leucine, and isoleucine. This method improves the cost-effectiveness and efficiency of protein structure analysis, making it comparable to uniform 15N labeling in terms of cost and significantly enhancing the study of both low and high molecular weight proteins (Hajduk et al., 2000).

Metabolic Pathway Analysis

Isovaleric acid-1-13C also plays a crucial role in studying metabolic pathways, particularly in understanding the metabolism of propionate by phosphorus-accumulating organisms in activated sludge. Through 13C labeling, researchers can trace the metabolic pathways and understand the role of isovaleric acid in the formation of polyhydroxyalkanoates, providing insights into biological phosphorus removal systems (Lemos et al., 2003).

Chemical Sensing

In chemical sensing, isovaleric acid-1-13C has been utilized in the development of sensor arrays for detecting polyhydroxylated compounds like carbohydrates, flavanols, and sialic acids. The dynamic nature of the sensors, combined with 13C labeling, allows for specific analyte detection through NMR measurement, enabling a unique approach to chemical sensing (Teichert et al., 2013).

Isotopic Labeling and Analysis

The use of isovaleric acid-1-13C extends to isotopic labeling and analysis, facilitating the understanding of carbon and nitrogen stable isotope signatures in various samples. This application is critical in fields like marine chemistry and environmental studies, where isotopic analysis helps in determining the sources and processes affecting marine ecosystems (Ng et al., 2007).

properties

IUPAC Name

3-methyl(113C)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYFCOCPABKNJV-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480867
Record name Isovaleric acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isovaleric acid-1-13C

CAS RN

87994-84-1
Record name Isovaleric acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isovaleric acid-1-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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